molecular formula C9H9BrO B11769860 6-bromo-2,3-dihydro-1H-inden-4-ol

6-bromo-2,3-dihydro-1H-inden-4-ol

Cat. No.: B11769860
M. Wt: 213.07 g/mol
InChI Key: GJAUMXIWAWFVRZ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-inden-4-ol is an advanced brominated synthetic intermediate with significant utility in medicinal chemistry and organic synthesis. This compound features a bicyclic 2,3-dihydro-1H-indene structure substituted with a bromine atom and a hydroxyl group, offering two distinct sites for chemical modification. The bromine atom is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of complex carbon frameworks. Concurrently, the hydroxyl group can be functionalized or oxidized, providing a handle for further diversification. This makes the compound a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates. Indane and indole-based structures are recognized as privileged scaffolds in drug discovery due to their widespread presence in biologically active compounds . Specifically, closely related bromo-dihydroindanols have been identified as key intermediates in the synthesis of analogs of bedaquiline, a potent drug used against multi-drug-resistant tuberculosis . Research into such analogs aims to fine-tune properties like lipophilicity to improve drug efficacy and reduce side effects . Furthermore, the structural motif is of interest in developing compounds for probing biological pathways and in material science applications. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C9H9BrO/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5,11H,1-3H2

InChI Key

GJAUMXIWAWFVRZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Br)O

Origin of Product

United States

Chemical Transformations and Reactivity of 6 Bromo 2,3 Dihydro 1h Inden 4 Ol and Its Analogs

Electrophilic Aromatic Substitution Reactions on the Bromoindanol Core

The benzene (B151609) ring of the bromoindanol core is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted product while preserving the stable aromatic system. fiveable.melumenlearning.comlibretexts.org The rate and regioselectivity of these reactions are influenced by the existing substituents on the ring.

Common EAS reactions include:

Halogenation: Introduction of a halogen atom (e.g., chlorine, bromine) onto the aromatic ring. This typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination, to activate the halogen. lumenlearning.commasterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible. youtube.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions utilize an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst. masterorganicchemistry.com

The hydroxyl (-OH) and alkyl (the dihydroindene part) groups are generally activating and ortho-, para-directing, while the bromine (-Br) is deactivating but also ortho-, para-directing. The interplay of these groups will determine the position of the incoming electrophile on the bromoindanol core. For instance, nitration of similar bromo-dihydroindenol structures has been reported, leading to the formation of nitro-substituted analogs like 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol. glpbio.com

Oxidation and Reduction Pathways of Indanol and Indanone Moieties

The functional groups of the indanol and its corresponding ketone, indanone, can undergo various oxidation and reduction reactions.

Oxidation: The secondary alcohol of 6-bromo-2,3-dihydro-1H-inden-4-ol can be oxidized to the corresponding ketone, 6-bromo-2,3-dihydro-1H-inden-4-one. This transformation is a common and crucial step in the synthesis of various indanone derivatives. nih.govsacredheart.edu A variety of oxidizing agents can be employed, including chromium-based reagents like chromium trioxide resin. sacredheart.edu Studies have shown that reaction conditions, such as temperature and time, can significantly influence the efficiency of this oxidation. sacredheart.edu For example, microwave-assisted oxidation has been explored to optimize the conversion of indanol to indanone. sacredheart.edu

Reduction: The carbonyl group of an indanone can be reduced back to a hydroxyl group, regenerating the indanol. This reduction can be achieved using various reducing agents, providing a route to stereochemically diverse indanols.

The following table summarizes common oxidation reactions of indanols:

Starting MaterialOxidizing AgentProductReference
IndanolChromium trioxide resinIndanone sacredheart.edu
IndanHepatic microsomal systemIndanol and Indanone nih.govacs.org

Derivatization Strategies for Functional Group Modification

Derivatization involves chemically modifying a functional group to enhance its analytical properties or to prepare it for subsequent reactions. For this compound, both the hydroxyl group and the bromine atom are targets for derivatization.

The hydroxyl group can be derivatized through several methods:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This increases volatility and thermal stability for gas chromatography (GC) analysis. sigmaaldrich.com

Acylation: Reaction with an acylating agent to form an ester. libretexts.org

Alkylation: Reaction to form an ether. libretexts.org

These derivatization techniques are often employed to improve the detectability of analytes in methods like High-Performance Liquid Chromatography (HPLC) by introducing chromophores or fluorophores. libretexts.orgnih.gov

The bromine atom on the aromatic ring can also be a point of modification, often serving as a handle for more complex transformations, as discussed in the cross-coupling section.

Cyclization and Ring-Forming Reactions Involving Indane Derivatives

The indane scaffold can be a building block for the synthesis of more complex fused and spirocyclic systems. nih.gov Indanone derivatives are particularly useful in annulation reactions, where a new ring is formed onto the existing structure. nih.gov

Various strategies for cyclization involving indane derivatives have been developed:

Tandem Coupling and Cyclization: Ruthenium-catalyzed reactions of aromatic acids and α,β-unsaturated ketones can produce diverse 1-indanone (B140024) derivatives. nih.gov

[3+2] Cycloaddition: Intramolecular cycloaddition of intermediates derived from o-alkynylbenzoyl diazoacetates can lead to fused indenofuran cores. nih.gov

Nazarov Cyclization: A 1,3-dithiane (B146892) induced Nazarov-type cyclization can be used for the site-selective synthesis of indanyl-substituted indole (B1671886) derivatives. rsc.org

Palladium-Catalyzed Cyclization: 2-Alkynylaniline derivatives can undergo palladium-catalyzed cyclization to form indole structures. mdpi.com

These reactions highlight the versatility of the indane framework in constructing architecturally complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization

The bromine atom on the this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov

A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound (like a boronic acid) with an organic halide (in this case, the bromoindanol) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the bromine atom.

Other cross-coupling reactions that could be applied to the bromoindanol scaffold include:

Stille Coupling: Utilizes organotin compounds. nih.gov

Negishi Coupling: Employs organozinc reagents. youtube.com

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond. youtube.com

These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of analogs for various applications, including drug discovery. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

Spectroscopic and Analytical Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific literature, chemical databases, and patent records has revealed a significant lack of detailed experimental spectroscopic data for the chemical compound This compound . Consequently, the generation of an in-depth article with specific data tables for its advanced spectroscopic and analytical characterization, as per the requested outline, is not possible at this time.

While the compound is listed in chemical catalogs and mentioned in patent literature, specific data points required for a detailed analysis—such as proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as Fourier-transform infrared (FT-IR) and Raman vibrational frequencies—are not provided in the accessible portions of these documents.

A Chinese patent (CN113574058B) lists "this compound" among a series of synthesized compounds. google.com The patent's description indicates that the structures of the compounds were confirmed using nuclear magnetic resonance (NMR) and/or mass spectrometry (MS). google.com However, the specific spectral data for this compound is not detailed in the publicly available abstract. Access to the full experimental section of the patent would be necessary to retrieve this information.

Without these primary data, any discussion on the following topics would be purely theoretical and not based on verified scientific findings as required:

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 2,3 Dihydro 1h Inden 4 Ol

Vibrational Spectroscopy

Raman Spectroscopy

Therefore, until the experimental spectroscopic data for 6-bromo-2,3-dihydro-1H-inden-4-ol is published and becomes accessible, a scientifically accurate article adhering to the specified detailed outline cannot be constructed.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry of this compound is expected to provide key structural information. The molecular formula of the compound is C₉H₉BrO, with a monoisotopic mass of 211.9837 g/mol . nih.gov A hallmark of the mass spectrum of a brominated compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 212 and 214, respectively.

While a specific EI mass spectrum for this compound is not widely published, analysis of its isomer, 2-bromo-1-indanol, provides insight into the expected fragmentation. chemicalbook.com Common fragmentation pathways for indanol derivatives include the loss of a water molecule (H₂O, 18 Da), the loss of the bromine atom (Br, 79/81 Da), and cleavage of the five-membered ring.

Expected Key Fragmentation Peaks for this compound (EI-MS):

m/z 212/214 ([M]⁺): Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.

m/z 194/196 ([M-H₂O]⁺): Loss of a water molecule from the alcohol group.

m/z 133 ([M-Br]⁺): Loss of the bromine atom, resulting in a C₉H₉O⁺ fragment.

m/z 115 ([C₉H₇]⁺): Further fragmentation, possibly from the indenyl cation.

Chemical Ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak, [M+H]⁺. For this compound, this would be observed at m/z 213/215. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

Technique Ion Predicted m/z Description
EI-MS [C₉H₉⁷⁹BrO]⁺ 212 Molecular Ion
EI-MS [C₉H₉⁸¹BrO]⁺ 214 Molecular Ion Isotope
EI-MS [C₉H₈⁷⁹Br]⁺ 194 Loss of H₂O
EI-MS [C₉H₈⁸¹Br]⁺ 196 Loss of H₂O
EI-MS [C₉H₉O]⁺ 133 Loss of Br
CI-MS [C₉H₁₀⁷⁹BrO]⁺ 213 Protonated Molecule [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. bldpharm.com For this compound, reversed-phase LC could be employed to separate the compound from impurities or related substances. The mass spectrometer, often an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, would then provide mass detection. LC-MS is particularly valuable for analyzing complex mixtures and for the quantitative analysis of the compound in various matrices. A typical analysis would yield a chromatogram showing the retention time of the compound and a corresponding mass spectrum confirming its identity via the [M+H]⁺ or other adduct ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The chromophore in this compound is the brominated benzene (B151609) ring fused to the five-membered ring. Aromatic compounds typically exhibit characteristic absorptions in the UV region. pressbooks.publibretexts.org Benzene itself shows a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 254 nm. up.ac.za

Substitution on the benzene ring affects the position and intensity of these absorption bands. The presence of the hydroxyl (-OH) and bromo (-Br) groups, both of which have lone pairs of electrons, can cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands due to conjugation with the aromatic π-system. The electronic transitions are typically π → π* transitions.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax Range (nm) Chromophore
π → π* 210 - 240 Brominated aromatic ring

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The carbon atom bearing the hydroxyl group (C1) in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers, (R)- and (S)-6-bromo-2,3-dihydro-1H-inden-4-ol. Chiral HPLC is the premier method for separating and quantifying these enantiomers. wikipedia.orgyoutube.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. The choice of the CSP and the mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) is critical for achieving baseline separation of the enantiomers. By comparing the chromatogram of a racemic mixture to that of a pure enantiomeric standard, the enantiomeric excess (ee) of a sample can be determined. While a specific method for this compound is not detailed in the literature, methods for related bromo-indanol enantiomers have been developed. bldpharm.com

Table 3: Representative Chiral HPLC Method Parameters

Parameter Description
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Mobile Phase n-Hexane / Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)

| Expected Outcome | Two separate peaks corresponding to the (R)- and (S)-enantiomers. |

X-ray Diffraction Analysis for Absolute Configuration Determination

While chiral HPLC can separate enantiomers, it cannot determine their absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer) without a reference standard. X-ray diffraction analysis of a single crystal of an enantiomerically pure sample is the most definitive method for determining its absolute configuration. wikipedia.orgthieme-connect.de

The technique works by scattering X-rays off the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of all atoms in the molecule. For determining the absolute configuration, the phenomenon of anomalous dispersion is utilized. rsc.org The presence of a "heavy" atom, such as bromine, in the structure of this compound is highly advantageous, as it produces a stronger anomalous scattering signal, making the determination of the absolute configuration more reliable. thieme-connect.de By analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established and assigned as either R or S. researchgate.net

Table 4: X-ray Crystallography Data for Absolute Configuration

Parameter Information Provided
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic). Enantiopure compounds crystallize in one of the 65 chiral space groups. wikipedia.org
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, z position of every atom in the molecule.

| Flack Parameter | A value calculated during refinement that indicates the correctness of the assigned absolute configuration (a value near zero for the correct enantiomer). |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (the percentage of each element) of a compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. By comparing the experimentally determined mass percentages of the constituent elements to the theoretically calculated values based on the proposed chemical formula, researchers can confirm the purity and identity of the compound.

While specific experimental data for this compound are not extensively detailed in the surveyed scientific literature, the theoretical elemental composition can be calculated from its molecular formula, C₉H₉BrO. The molecular formula is established based on the compound's structure, which contains nine carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom. The calculated values serve as a benchmark for any future experimental verification.

The theoretical elemental percentages are derived from the atomic masses of the elements and the molecular weight of the compound. The molecular weight of this compound is 213.07 g/mol . nih.gov

The following table summarizes the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.0119108.09950.73
HydrogenH1.00899.0724.26
BromineBr79.904179.90437.50
OxygenO15.999115.9997.51
Total 213.074 100.00

In a typical experimental setting, techniques such as combustion analysis are employed to determine the percentages of carbon and hydrogen. The amounts of these elements are measured from the carbon dioxide and water produced upon complete combustion of a known quantity of the substance. The percentage of bromine can be determined through various halogen-specific analytical methods. The oxygen content is often determined by difference. The close agreement between these experimental findings and the theoretical values presented in the table would serve to confirm the elemental composition and support the structural elucidation of this compound.

Theoretical and Computational Chemistry Studies on 6 Bromo 2,3 Dihydro 1h Inden 4 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in quantum chemistry for calculating the electronic structure of molecules. acs.orgnih.govroyalsocietypublishing.org Its balance of computational cost and accuracy makes it ideal for studying medium-sized organic molecules like 6-bromo-2,3-dihydro-1H-inden-4-ol. nih.gov DFT methods are used to determine various molecular properties by calculating the electron density, rather than the more complex many-electron wavefunction.

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. nbu.edu.sa This process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles of its ground state structure.

Following geometry optimization, vibrational frequency calculations are typically performed. nih.gov These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the infrared (IR) and Raman spectra of the molecule. ijaemr.com The calculated vibrational modes can be compared with experimental spectra to validate the computational model and aid in the assignment of experimental spectral bands. For example, characteristic frequencies for the O-H stretch, C-O stretch, C-Br stretch, and various aromatic C-H and C=C vibrations would be determined.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Representative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond Length C(4)-O1.37 Å
O-H0.97 Å
C(6)-Br1.91 Å
C(1)-C(2)1.54 Å
C(3a)-C(4)1.39 Å
Bond Angle C(3a)-C(4)-O118.5°
C(4)-O-H109.0°
C(5)-C(6)-Br119.8°
Dihedral Angle C(7a)-C(3a)-C(4)-O180.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen and bromine lone pairs. The LUMO is likely a π* antibonding orbital distributed across the aromatic system.

Table 2: Representative Frontier Molecular Orbital Properties (Illustrative Data)

PropertyValue (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 4.90

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. mdpi.comuni-muenchen.de The MESP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles. rsc.org

For this compound, the MESP map would likely show strong negative potential around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the bromine atom, indicating these are sites for electrophilic interaction. researchgate.net A region of high positive potential would be expected around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor. The aromatic ring would exhibit a moderately negative potential above and below the plane due to the π-electron cloud.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex molecular wavefunction into localized bonds, lone pairs, and antibonding orbitals, which correspond closely to a Lewis structure representation. wikipedia.orgwisc.edu A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation and resonance, by examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uba.aruba.ar The strength of these interactions is evaluated using second-order perturbation theory.

Natural Population Analysis (NPA), an integral part of the NBO method, calculates the charge distribution on each atom based on the occupancies of the natural atomic orbitals. This provides a more robust charge assignment than other methods. For this compound, NBO analysis would reveal significant interactions, such as those between the oxygen lone pairs and the aromatic ring's π* antibonding orbitals, which contribute to the molecule's electronic structure.

Table 3: Illustrative NBO Donor-Acceptor Interactions (Illustrative Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oπ* (C3a-C7a)20.5
LP (1) Oπ* (C4-C5)5.2
LP (2) Brσ* (C5-C6)1.8
π (C5-C6)π* (C3a-C7a)15.7

E(2) represents the stabilization energy from the donor-acceptor interaction.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. wikipedia.org It is a primary computational tool for predicting the electronic absorption spectra (UV-Vis) of molecules. ohio-state.edumdpi.com TD-DFT calculations yield vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which are related to the intensity of the absorption bands. acs.org

The analysis also identifies the molecular orbitals involved in each electronic transition. For an aromatic compound like this compound, the primary transitions in the UV region are expected to be of the π → π* and n → π* types, originating from the phenolic ring and the oxygen and bromine heteroatoms.

Table 4: Predicted Electronic Transitions via TD-DFT (Illustrative Data)

StateExcitation Energy (nm)Oscillator Strength (f)Major Contribution
S12850.045HOMO → LUMO (92%)
S22600.098HOMO-1 → LUMO (85%)
S32250.210HOMO → LUMO+1 (78%)

Molecular Modeling and Docking Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a larger macromolecule like a protein. nih.govnih.gov This method is fundamental in structure-based drug design and in understanding the potential biological activity of a compound. researchgate.netwustl.edu

In a docking study involving this compound, the compound would be treated as a flexible ligand and docked into the binding pocket of a specific protein target. The process involves two main steps: sampling various conformations (poses) of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The results provide a binding energy value (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that anchor the ligand in the active site. These insights can explain the compound's mechanism of action at a molecular level.

Table 5: Representative Molecular Docking Results (Illustrative Data)

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Kinase-8.5LYS-72, ASP-184Hydrogen Bond with -OH group
LEU-135, VAL-80Hydrophobic Interactions
PHE-182π-π Stacking with aromatic ring

No Publicly Available Theoretical and Computational Chemistry Studies on this compound

A comprehensive search for theoretical and computational chemistry studies focusing specifically on the compound this compound has revealed a significant lack of publicly available research data. As a result, a detailed analysis of its global reactivity descriptors and quantum chemical parameters, as requested, cannot be provided at this time.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for determining the electron-donating and electron-accepting abilities of a molecule.

Energy Gap (HOMO-LUMO gap): This is an indicator of the chemical reactivity and stability of a molecule.

Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η) and Softness (S): These concepts relate to the resistance of a molecule to change its electron configuration.

Electrophilicity Index (ω): This quantifies the global electrophilic nature of a molecule.

Without dedicated computational studies on this compound, the values for these parameters remain undetermined.

While general research exists on the computational analysis of related structures, such as substituted indanol and indole (B1671886) derivatives researchgate.netiaps.org.inmdpi.com, and other bromo-substituted aromatic compounds researchgate.netresearchgate.net, the strict focus on this compound, as per the user's request, means that extrapolating data from these related but distinct molecules would be scientifically inaccurate and speculative.

Therefore, the generation of an article section on the "Global Reactivity Descriptors and Quantum Chemical Parameters" of this compound, complete with data tables and detailed research findings, is not feasible due to the absence of the necessary primary research data in the scientific domain. Further computational research would be required to generate the specific data needed to fulfill this request.

Stereochemistry and Chiral Resolution of 6 Bromo 2,3 Dihydro 1h Inden 4 Ol and Its Stereoisomers

Enantiomer Separation and Resolution Strategies

No information is available in the reviewed literature regarding the separation of enantiomers or specific resolution strategies for 6-bromo-2,3-dihydro-1H-inden-4-ol.

Absolute Configuration Determination Methodologies

There are no published methods or research findings concerning the determination of the absolute configuration of the stereoisomers of this compound.

Convergent Approaches Utilizing Enzymatic and Chromatographic Techniques

No studies were found that describe the use of enzymatic or chromatographic techniques for the resolution or determination of the absolute configuration of this compound.

Spectroscopic and Crystallographic Methods for Stereochemical Assignment

No spectroscopic or crystallographic data dedicated to the stereochemical assignment of this compound has been found in the public domain.

Applications of 6 Bromo 2,3 Dihydro 1h Inden 4 Ol in Advanced Chemical Fields

Role as a Key Building Block in Complex Organic Synthesis

The rigid, bicyclic framework of the indane system present in 6-bromo-2,3-dihydro-1H-inden-4-ol makes it an attractive scaffold for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. Its utility as a building block stems from its two distinct reactive sites: the hydroxyl group and the carbon-bromine bond.

The Hydroxyl Group: The secondary alcohol at the 4-position can be readily oxidized to the corresponding indanone, or it can undergo etherification, esterification, or substitution reactions. This allows for the introduction of a wide variety of functional groups or the connection of the indane unit to other molecular fragments.

The Bromo-Substituent: The bromine atom on the aromatic ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. This enables the elaboration of the aromatic portion of the molecule, facilitating the construction of extended π-systems or the attachment of other complex substituents.

The combination of these two functional groups in a single, well-defined stereochemical framework allows for a stepwise and controlled approach to the synthesis of highly functionalized, multi-cyclic systems.

Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The indanol scaffold is a cornerstone in the field of asymmetric catalysis, where it is frequently used to create chiral ligands that can induce high levels of stereoselectivity in chemical reactions. The chiral center at the carbon atom bearing the hydroxyl group in this compound is pivotal to this application. While this specific bromo-derivative is a precursor, the closely related 1-amino-2-indanol (B1258337) is a well-established platform for high-performance chiral ligands.

Research has demonstrated that 1-amino-2-indanol can be used to synthesize bisoxazoline (BOX) ligands. acs.orgacs.org These ligands, when complexed with a metal like chromium, are effective in catalyzing asymmetric reactions. For instance, in a photoredox chromium-catalyzed reaction to produce cyclic homoallylic 1,2-diols, a 1-amino-2-indanol-derived bisoxazoline ligand was identified as the most effective for controlling the enantioselectivity of the reaction. acs.orgacs.org Although the yield was modest, the use of this type of ligand enabled good enantioselective control, which is crucial for the synthesis of biologically active compounds. acs.orgacs.org The reaction demonstrated broad functional group tolerance under mild conditions. acs.orgacs.org

The presence of the bromo-substituent on the this compound scaffold offers an additional site for modification, allowing for the fine-tuning of the steric and electronic properties of the resulting chiral ligand. This could potentially lead to the development of new ligands with improved efficiency and selectivity for a variety of asymmetric transformations.

Table 1: Performance of Indanol-Derived Ligand in Asymmetric Catalysis

Reaction TypeCatalyst SystemLigand TypeKey FindingReference
Cr-Catalyzed Cyclic Homoallylic 1,2-Diol SynthesisPhotoredox CrCl₂ / Benzophenone1-Amino-2-indanol-derived bisoxazoline (L4)Identified as the most effective ligand for enantioselective control. acs.orgacs.org

Applications in Agrochemical Development as Synthetic Precursors

Modern agrochemicals often possess complex molecular structures designed to interact with specific biological targets in pests or plants. nih.gov Halogenated aromatic rings and cyclic alcohol moieties are common features in many active ingredients, as they can influence factors like biological activity, metabolic stability, and environmental persistence. researchgate.net

While direct use of this compound in a commercial agrochemical is not documented, its structure makes it a highly relevant precursor for two main reasons:

Introduction of the Indane Moiety: The indane ring system can impart conformational rigidity, which can be beneficial for binding to a specific enzyme or receptor target.

Role of the Bromo-Substituent: The bromine atom can be retained in the final molecule to enhance biological efficacy or can be used as a synthetic handle to build more complex structures, as seen in the synthesis of many fungicides, herbicides, and insecticides. nih.gov

The synthesis of new agrochemicals is a major focus of industrial research, and intermediates like this compound, which provide access to novel chemical space, are valuable in the discovery pipeline for the next generation of crop protection agents. nih.govresearchgate.net

Potential in Organic Optoelectronics

The field of organic optoelectronics relies on organic semiconductor materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.net The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic properties, molecular packing, and stability. rsc.orgresearchgate.net

The this compound molecule can serve as a starting material for novel organic semiconductors. The indane core provides a rigid, non-planar building block that can be incorporated into larger conjugated molecules. The bromine atom is an ideal functional group for extending the π-conjugation of the system via cross-coupling reactions, which is essential for charge transport. researchgate.net By reacting the bromo-substituent with various aromatic and heteroaromatic boronic acids or stannanes (e.g., via Suzuki or Stille coupling), it is possible to synthesize a wide range of materials with tunable optoelectronic properties, such as their energy levels (HOMO/LUMO) and absorption spectra. researchgate.net The hydroxyl group provides a secondary point for functionalization, for example, to attach solubilizing alkyl chains that improve processability without significantly altering the electronic properties of the core.

Development of Specialty Chemicals

The unique structure of this compound and its analogs makes them attractive starting points for a variety of specialty chemicals.

Dyes and Liquid Crystals: The development of dyes for applications like guest-host liquid crystal displays requires molecules with specific properties, including high dichroic ratios, good solubility in the liquid crystal host, and stability. whiterose.ac.ukgoogle.com The rigid indanol scaffold could be functionalized with chromophoric (color-giving) and auxochromic groups to create novel dyes. By attaching appropriate mesogenic (liquid-crystal-forming) units, indanol derivatives could also be investigated as components of new liquid crystal materials. rsc.org

Corrosion Inhibitors: Organic molecules can act as corrosion inhibitors by adsorbing onto a metal surface to form a protective barrier. mdpi.comyoutube.com This adsorption is often facilitated by π-electrons from aromatic rings and lone-pair electrons from heteroatoms (like oxygen or nitrogen). mdpi.com Research into isonicotinohydrazide derivatives has shown that a compound derived from 2,3-dihydro-1H-inden-1-one, (Z)-N′-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide (OHEI), is an effective corrosion inhibitor for N80 steel in a 15% HCl medium. mdpi.com The study found that OHEI molecules adsorb on the steel surface, following the Langmuir adsorption isotherm, and achieve a high inhibition efficiency. mdpi.com Given the structural similarity, this compound and its derivatives are promising candidates for development as new corrosion inhibitors.

Table 2: Corrosion Inhibition Performance of a Related Indanone Derivative

InhibitorMediumMax. Inhibition EfficiencyConcentration for Max. EfficiencyAdsorption ModelReference
(Z)-N′-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide (OHEI)15 wt.% HCl91%5 × 10⁻³ mol/LLangmuir mdpi.com

Dendrimers, Photostabilizers, and Metal Chelators:

Dendrimers: These are large, branched molecules built from a central core. The presence of two distinct reactive sites (the hydroxyl group and the bromine atom) makes this compound a potential building block for the synthesis of novel dendrimers with an indane-based core.

Photostabilizers: The indanol scaffold could potentially be functionalized to create compounds that absorb UV radiation and dissipate the energy harmlessly, thus protecting materials from photodegradation.

Metal Chelators: The hydroxyl group, in combination with other functional groups that could be introduced onto the aromatic ring, could act as a chelating site for various metal ions, suggesting potential applications in areas such as catalysis or metal sequestration.

Environmental Aspects and Natural Occurrence of Halogenated Indanol Derivatives

Biogenic Production Pathways of Organohalogen Compounds

The natural world is a prolific source of organohalogen compounds, with over 5,000 distinct substances identified to date. researchgate.net These compounds are not mere chemical curiosities but are the products of specific enzymatic pathways in a wide array of living organisms. industrialmaintenanceproducts.net The primary pathways for the biogenic formation of these compounds involve enzymatic biosynthesis. industrialmaintenanceproducts.net Marine environments are particularly significant sources, where organisms like seaweeds, sponges, corals, and bacteria synthesize a vast number of organohalogens, predominantly containing bromine and chlorine. nih.gov Terrestrial life, including plants, fungi, lichens, bacteria, and even insects and higher animals, also contributes to the diverse collection of naturally occurring halogenated compounds. nih.gov

Several distinct enzyme systems are responsible for the biological halogenation of organic molecules. researchgate.net These include:

Heme-dependent and Vanadium-dependent Haloperoxidases: These enzymes are widespread and catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of a reactive halogenating species that subsequently reacts with an organic substrate.

Flavin-dependent Halogenases: These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) and require oxygen and a reduced nicotinamide (B372718) adenine dinucleotide (NADH) to halogenate specific organic substrates.

α-Ketoglutarate/Fe(II)-dependent Halogenases: This class of enzymes incorporates a halogen atom into a substrate through a radical-based mechanism.

Methyl Transferases: These enzymes can be involved in the formation of simpler organohalogens like methyl chloride and methyl bromide. researchgate.net

The sheer diversity of organisms that produce these compounds is remarkable. Bacteria, with a fossil record stretching back billions of years, are potent chemical factories, with over 60 species of Streptomyces known to produce organohalogen metabolites. industrialmaintenanceproducts.net Fungi and lichens also generate an astonishing variety of these substances, from simple chloromethane (B1201357) to highly complex molecules. industrialmaintenanceproducts.net While direct evidence for the biogenic production of indanol derivatives is not prominently documented, the established enzymatic pathways possess the chemical capability to halogenate a wide range of aromatic precursors, suggesting that the natural formation of such compounds is plausible within specific ecological niches.

Q & A

Q. What safety protocols are essential for handling this compound in a research laboratory?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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